Functional Group Reactivity: Terminal Alkyne Enables Click Chemistry and Sonogashira Coupling – Absent in 5-Ethyl and 5-Bromo Analogs
The 5-ethynyl group (-C≡CH) of 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one is a terminal alkyne that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions [1]. In contrast, the 5-ethyl analog (CAS 51015-31-7) contains a fully saturated alkyl substituent incapable of any alkyne-specific transformation, while the 5-bromo analog (CAS 68449-30-9) is limited to nucleophilic aromatic substitution or metal-catalyzed cross-couplings as an electrophile, not as an alkyne coupling partner.
| Evidence Dimension | Functional group reactivity (presence of terminal alkyne) |
|---|---|
| Target Compound Data | Terminal alkyne present (-C≡CH) |
| Comparator Or Baseline | 5-Ethyl analog: alkyl group only; 5-Bromo analog: aryl halide only |
| Quantified Difference | Qualitative difference: alkyne-specific reactions possible only with target compound |
| Conditions | Functional group analysis |
Why This Matters
For procurement in medicinal chemistry or materials synthesis, the terminal alkyne is an essential handle for modular diversification via click chemistry or Sonogashira coupling, capabilities that 5-alkyl and 5-halo analogs do not provide.
- [1] US Patent 5,723,620 A. Acetylenes disubstituted with a 5 substituted tetrahydronaphthyl group and with an aryl or heteroaryl groups having retinoid-like biological activity. View Source
